Fmoc-Arg(Z)2-OH
Overview
Description
Fmoc-Arg(Z)2-OH, also known as N2-((9H-fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group, while the Z groups (benzyloxycarbonyl) protect the guanidino group of arginine.
Mechanism of Action
Target of Action
Fmoc-Arg(Z)2-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids that make up the peptide chain . The compound plays a crucial role in protecting these amino acids during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as deprotection . The Fmoc group is rapidly removed by a base, usually piperidine . This removal unmasks the primary amines, allowing them to participate in peptide bond formation . The Z group (benzyloxycarbonyl) is also a protecting group for the guanidine part of the arginine residue, which can be removed under acidic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amino acids, this compound allows for the controlled formation of peptide bonds, which link the amino acids together into a chain . The downstream effects of this include the creation of specific peptide sequences, which can have various biological functions depending on their structure .
Result of Action
The result of this compound’s action is the formation of a peptide with a specific sequence . The molecular and cellular effects of the compound’s action would therefore depend on the nature of the peptide being synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a dust-free environment to avoid inhalation or contact with skin and eyes . Additionally, the deprotection process requires specific conditions, such as the presence of a base for Fmoc removal . The stability and efficacy of this compound can also be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Fmoc-Arg(Z)2-OH participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves enzymes and proteins . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.
Cellular Effects
The effects of this compound on cells are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of proteins, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the overall context of the peptide synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is removed by base, allowing the peptide chain to be extended . This process can involve binding interactions with biomolecules, enzyme activation or inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under normal conditions, but the Fmoc group can be removed when exposed to a base . Long-term effects on cellular function are primarily related to its role in peptide synthesis.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of adding amino acids to the growing peptide chain. This could potentially affect metabolic flux or metabolite levels, depending on the specific context of the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The Z groups are introduced by reacting the guanidino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acid is coupled to a resin and sequentially deprotected and coupled with other amino acids to form the desired peptide .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Arg(Z)2-OH undergoes several types of chemical reactions, including:
Coupling Reactions: The protected arginine derivative can be coupled with other amino acids using standard peptide coupling reagents such as HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.
Coupling: HBTU, DIC, and OxymaPure in DMF or N-butylpyrrolidinone (NBP) as solvents.
Major Products:
Scientific Research Applications
Fmoc-Arg(Z)2-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another protected arginine derivative where the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydro
Properties
IUPAC Name |
(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMVWWEOHTNTR-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441629 | |
Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207857-35-0 | |
Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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